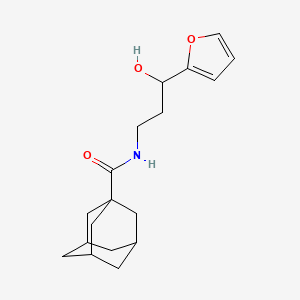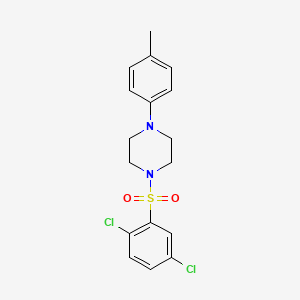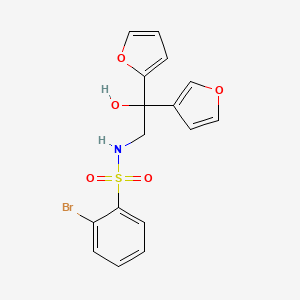
2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative and is also known as Br-FES or Br-2F-FES.
Mechanism of Action
Br-FES works by binding to the estrogen receptor and blocking the action of estrogen. This prevents the growth and proliferation of estrogen-dependent cancer cells. In Alzheimer's disease, Br-FES reduces the formation of amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques.
Biochemical and Physiological Effects:
Br-FES has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a high binding affinity for the estrogen receptor and is a potent inhibitor of breast cancer cell growth. In Alzheimer's disease, Br-FES has been found to reduce the formation of amyloid plaques and improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using Br-FES in lab experiments is its high selectivity for the estrogen receptor, which allows for targeted inhibition of estrogen-dependent cancer cells. However, one limitation is that Br-FES may not be effective in patients with estrogen-independent breast cancer. Additionally, further studies are needed to determine the optimal dosage and administration of Br-FES for therapeutic use.
Future Directions
Future research on Br-FES could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of Br-FES in human clinical trials. Other potential applications of Br-FES could include its use in the treatment of other estrogen-dependent diseases, such as endometrial cancer or osteoporosis.
Synthesis Methods
Br-FES can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2-furylboronic acid and 3-furylboronic acid with 2-bromoethanol in the presence of a palladium catalyst to form 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethanol. The second step is the reaction of the hydroxyethyl intermediate with benzenesulfonyl chloride to form Br-FES.
Scientific Research Applications
Br-FES has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of breast cancer cells by blocking the estrogen receptor. Br-FES has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the formation of amyloid plaques in the brain.
properties
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-13-4-1-2-5-14(13)24(20,21)18-11-16(19,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,18-19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBSSTFZCZYATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

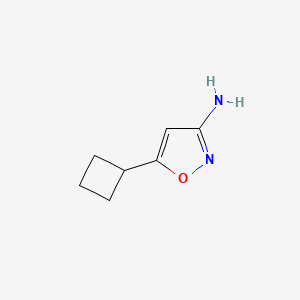
![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)
![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)
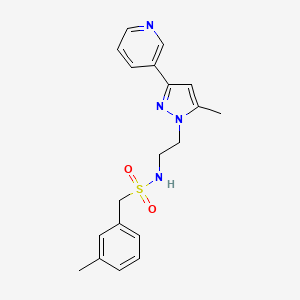


![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)
![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)


